molecular formula C8H9NO6S B8456519 4-(2-Hydroxyethanesulfonyl)-2-nitrophenol CAS No. 41687-40-5

4-(2-Hydroxyethanesulfonyl)-2-nitrophenol

Cat. No. B8456519
M. Wt: 247.23 g/mol
InChI Key: WUZCZIRETNSEDT-UHFFFAOYSA-N
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Patent
US04760134

Procedure details

The synthesis of 2-amino-4-(beta-sulfatoethylsulfonyl)-phenol is somewhat difficult in that it requires several reaction steps involving a high investment for equipment. In its preparation, it is necessary to start from 2-nitro-4-(beta-hydroxyethylsulfonyl)-anisole which is dealkylated by heating with aqueous sodium hydroxide solution to give 2-nitro-4-(beta-hydroxyethylsulfonyl)-phenol. The resulting phenol is then reduced to give 2-amino-4-(beta-hydroxyethyl-sulfonyl)-phenol which, in turn, must be sulfated in accordance with the disclosure of U.S. Pat. Nos. 3,364,194 or 4,334,076.
[Compound]
Name
2-amino-4-(beta-sulfatoethylsulfonyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([CH2:13][CH2:14][OH:15])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[O:16]C)([O-:3])=[O:2].[OH-].[Na+]>>[N+:1]([C:4]1[CH:9]=[C:8]([S:10]([CH2:13][CH2:14][OH:15])(=[O:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:16])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
2-amino-4-(beta-sulfatoethylsulfonyl)-phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)CCO)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction steps
CUSTOM
Type
CUSTOM
Details
In its preparation, it

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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